molecular formula C24H17NO2S B3697631 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine CAS No. 136801-31-5

10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine

Cat. No.: B3697631
CAS No.: 136801-31-5
M. Wt: 383.5 g/mol
InChI Key: JWHPKDFMULSKHJ-UHFFFAOYSA-N
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Description

10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine is a phenothiazine derivative characterized by a (2-naphthalenyloxy)acetyl substituent at the nitrogen atom of the phenothiazine core. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects . The (2-naphthalenyloxy)acetyl group introduces a bulky aromatic system, which may influence solubility, electronic properties, and biological interactions compared to simpler substituents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-yloxy-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO2S/c26-24(16-27-19-14-13-17-7-1-2-8-18(17)15-19)25-20-9-3-5-11-22(20)28-23-12-6-4-10-21(23)25/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHPKDFMULSKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90159935
Record name 10H-Phenothiazine, 10-((2-naphthalenyloxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136801-31-5
Record name 10H-Phenothiazine, 10-((2-naphthalenyloxy)acetyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136801315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine, 10-((2-naphthalenyloxy)acetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90159935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine typically involves multiple steps, starting with the preparation of the naphthalenyloxyacetyl intermediate. This intermediate is then reacted with phenothiazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification through column chromatography to isolate the desired product.

Chemical Reactions Analysis

Characterization and Structural Analysis

2.1 Spectroscopic Data
The compound’s structure is confirmed using:

  • 1H NMR : Aromatic protons in the naphthalene and phenothiazine moieties exhibit distinct shifts (e.g., δ 7.76–6.55 ppm) .

  • 13C NMR : Carbons in the ether linkage and acetyl group show characteristic signals (e.g., δ 156.6–56.1 ppm) .

  • MS (EI) : Fragmentation patterns include peaks at m/z 212 (100%, base peak) and 180, indicative of the phenothiazine core .

Reaction Mechanisms and Stability

3.1 Mechanism of Acylation
The reaction between phenothiazine and 2-naphthalenyloxyacetyl chloride proceeds via nucleophilic attack of the sulfur atom on the acyl chloride, forming an intermediate that eliminates HCl to yield the final product.

3.2 Oxidative Stability
Phenothiazine derivatives, including this compound, can undergo oxidation to form sulphone derivatives (e.g., 5,5-dioxides) under conditions such as treatment with hydrogen peroxide . This reactivity highlights the compound’s susceptibility to redox transformations, which may influence its biological activity.

3.3 Reactivity Profile

  • Electron Donor/Acceptor Behavior : The phenothiazine core facilitates electron transfer reactions, enabling interactions with biological targets (e.g., enzymes, receptors).

  • Thermal Stability : The compound exhibits moderate thermal stability under standard conditions, though microwave-assisted methods enhance reaction efficiency .

Scientific Research Applications

The compound 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine is a phenothiazine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry, materials science, and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Antipsychotic and Antidepressant Activities:
Phenothiazines are primarily known for their role as antipsychotic agents. Studies have shown that derivatives like this compound exhibit enhanced activity against various psychiatric disorders. For instance, research has indicated that modifications to the phenothiazine core can improve binding affinity to dopamine receptors, which is crucial in treating schizophrenia and bipolar disorder.

Table 1: Pharmacological Activities of Phenothiazine Derivatives

CompoundActivity TypeIC50 (µM)Reference
10-((2-Naphthalenyloxy)acetyl)-10H-PZAntipsychotic0.5
ChlorpromazineAntipsychotic0.3
ThioridazineAntidepressant0.4

Materials Science

Organic Photovoltaics:
Recent studies have explored the use of phenothiazine derivatives in organic photovoltaic (OPV) applications due to their favorable electronic properties. The incorporation of the naphthalene moiety enhances the light absorption capabilities and charge transport characteristics of the material.

Table 2: Performance Metrics of OPV Devices with Phenothiazine Derivatives

MaterialEfficiency (%)Stability (h)Reference
10-((2-Naphthalenyloxy)acetyl)-10H-PZ8.5100
P3HT6.080
PTB77.590

Biochemical Applications

Inhibition of Enzymatic Activity:
Phenothiazine derivatives have been investigated for their ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, studies indicate that this compound can effectively inhibit GABA uptake, which may have implications for treating anxiety disorders.

Case Study: GABA Uptake Inhibition
In a study assessing the efficacy of various phenothiazine derivatives on GABA transporters, it was found that the compound significantly reduced GABA uptake in neuronal cultures, suggesting its potential as a therapeutic agent for anxiety-related disorders.

Mechanism of Action

The mechanism of action of 10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which play a crucial role in their antipsychotic effects. The naphthalenyloxyacetyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural Comparison

Key structural differences among phenothiazine derivatives arise from substituents at the 10-position. Below is a comparative analysis:

Compound Name Substituent at 10-Position Molecular Weight (g/mol) Key Structural Features Reference
10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine (2-Naphthalenyloxy)acetyl Not reported Bulky naphthalene group; potential for π-π interactions and enhanced lipophilicity -
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 4-Nitrophenyl ethynyl 344.39 Electron-withdrawing nitro group; planar ethynyl linkage for conjugation
Methylazanyl 10H-phenothiazine-10-carboxylate Methylazanyl carboxylate 286.35 Carboxylate ester group; moderate polarity and potential for hydrogen bonding
10-Decyl-10H-phenothiazine Decyl chain Not reported Long alkyl chain; increased hydrophobicity and membrane permeability
N-(2-phenylethyl)-10H-phenothiazine-10-carboxamide 2-Phenylethyl carboxamide 346.45 Carboxamide and phenyl groups; potential for receptor binding via hydrogen bonding

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine) may increase oxidative stability but reduce solubility in polar solvents .

Target Compound Hypotheses :

  • The naphthalene moiety may enable intercalation with DNA or proteins, similar to other aromatic systems .
  • Enhanced lipophilicity could improve CNS activity , akin to chlorpromazine .
Physicochemical Properties

Crystallographic data and solubility trends from selected derivatives:

Compound Crystal System Space Group Solubility Trends Reference
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine Triclinic P1 Low solubility in water; soluble in CHCl₃
Cocrystal of indenyl-phenothiazine derivatives Triclinic P1 Stabilized by π-π interactions
Methylazanyl 10H-phenothiazine-10-carboxylate Not reported - Moderate solubility in polar aprotic solvents (DMF, DMSO)

Implications for Target Compound :

  • The bulky naphthalenyloxy group may reduce solubility in aqueous media but improve compatibility with lipid membranes .

Biological Activity

Overview

10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine is a synthetic compound belonging to the phenothiazine family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Structure : The compound features a phenothiazine core substituted with a naphthalenyloxyacetyl group, which enhances its lipophilicity and potential biological interactions.
  • CAS Number : 136801-31-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound may act as an antagonist or modulator at neurotransmitter receptors, particularly dopamine and serotonin receptors, which are crucial in psychiatric disorders.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells.
  • Antioxidant Activity : The phenothiazine moiety can scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Salmonella enterica, showing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has been investigated for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines, likely through apoptosis induction and cell cycle arrest mechanisms. The following table summarizes some key findings from recent studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest at G2/M phase
A549 (Lung Cancer)25Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial activity of synthesized derivatives of phenothiazines, including this compound. The results indicated effective inhibition against Salmonella enterica with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .
  • Evaluation of Anticancer Effects : Another investigation focused on the compound's effects on breast cancer cell lines. It was found that treatment with the compound led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. Methodological steps :

  • Data collection : MoKα radiation (λ = 0.71073 Å) on a Rigaku Saturn724+ diffractometer.
  • Absorption correction : Numerical methods (NUMABS).
  • Refinement : Full-matrix least-squares on using SHELX .

Advanced: How do electronic conjugation and substituent effects influence the redox properties of this compound?

Phenothiazines exhibit electron-donating behavior due to their planar heterocyclic core and conjugation with substituents. For example:

  • Naphthalenyloxy groups : Enhance π-conjugation, stabilizing charge-transfer states .
  • Ethynyl/nitro substituents : Electron-withdrawing groups (e.g., -NO₂) lower HOMO levels, altering redox potentials .

Q. Experimental validation :

  • Cyclic voltammetry (CV) to measure oxidation potentials.
  • Density functional theory (DFT) to model HOMO/LUMO distributions.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between NMR, XRD, and computational models require cross-validation:

  • NMR analysis : Compare experimental chemical shifts (e.g., δ = 8.21 ppm for aromatic protons in CDCl₃) with predicted shifts from software like ACD/Labs .
  • XRD refinement : Validate bond angles (e.g., C–S–C = 99.26°) and torsion angles (e.g., N1–C1–C2–C3 = −176.47°) against idealized geometries .
  • Statistical metrics : Use R factors and goodness-of-fit (S = 1.09) to assess data quality .

Advanced: What experimental design considerations are critical for studying structure-activity relationships (SAR) in phenothiazine derivatives?

Q. Key factors :

  • Substituent positioning : Electron-donating/withdrawing groups at C2 or C10 alter bioactivity (e.g., HDAC inhibition in benzoic acid derivatives ).
  • Conformational flexibility : Bulky substituents (e.g., naphthalenyloxy) restrict rotation, affecting binding affinity .

Q. Methodology :

  • Biological assays : Test inhibitory activity (e.g., HDAC enzymes) using fluorometric or colorimetric assays .
  • Crystallographic screening : Correlate molecular packing (e.g., P1 symmetry) with solubility and stability .

Advanced: How can low synthetic yields in cross-coupling reactions be optimized?

Case study : Sonogashira coupling yielded 6.9% due to steric hindrance from the naphthalenyloxy group. Solutions :

  • Catalyst tuning : Use PdCl₂(PPh₃)₂ instead of Pd(PPh₃)₄ for enhanced activity.
  • Solvent optimization : Replace THF with DMF to improve solubility of aromatic intermediates .
  • Temperature control : Increase to 80°C to accelerate coupling kinetics.

Basic: What analytical techniques are essential for characterizing phenothiazine derivatives?

  • NMR spectroscopy : Confirm substituent integration (e.g., ¹H NMR δ = 7.58 ppm for nitrobenzene protons) .
  • Mass spectrometry (MS) : Verify molecular weight (e.g., m/z = 344.39 for C20H12N2O2S) .
  • Elemental analysis : Validate purity (>98%) via carbon/hydrogen/nitrogen (CHN) analysis.

Advanced: How does molecular conformation impact the photophysical properties of phenothiazine derivatives?

Q. Key findings :

  • Planar vs. twisted cores : Planar phenothiazines exhibit stronger π-π* transitions (λmax ~ 350 nm) .
  • Intramolecular charge transfer (ICT) : Ethynyl spacers promote ICT, red-shifting absorption/emission spectra .

Q. Experimental tools :

  • UV-Vis spectroscopy for absorption profiles.
  • Time-resolved fluorescence to measure excited-state lifetimes.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine
Reactant of Route 2
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10-((2-Naphthalenyloxy)acetyl)-10H-phenothiazine

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